Tremulenediol A

Description

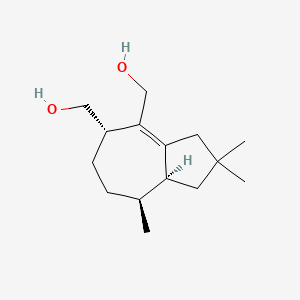

Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(5S,8S,8aS)-4-(hydroxymethyl)-2,2,8-trimethyl-3,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]methanol |

InChI |

InChI=1S/C15H26O2/c1-10-4-5-11(8-16)14(9-17)13-7-15(2,3)6-12(10)13/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-/m0/s1 |

InChI Key |

DUUZWEOWPLXBAR-TUAOUCFPSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H](C(=C2[C@H]1CC(C2)(C)C)CO)CO |

Canonical SMILES |

CC1CCC(C(=C2C1CC(C2)(C)C)CO)CO |

Synonyms |

tremulenediol A |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Tremulenediol A has shown promise in various therapeutic areas due to its unique chemical structure and biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study focusing on the synthesis of tremulane sesquiterpenes, it was noted that derivatives of this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to Alzheimer's disease. Its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β) suggests a potential role in the treatment of neurodegenerative disorders .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the total synthesis of complex natural products.

Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of other bioactive natural products. For instance, its enantioselective synthesis has been reported, showcasing its utility in creating structurally complex molecules . The rhodium-catalyzed cyclopropanation reactions involving this compound have been particularly effective in generating intermediates for further transformations .

Synthesis and Biological Evaluation

A case study published in 2005 detailed the enantioselective synthesis of this compound from simpler precursors, emphasizing its potential as a chiral building block for drug development . The study highlighted the compound's ability to undergo various chemical transformations, leading to derivatives with enhanced biological activities.

Pharmacological Studies

In another study, the pharmacological profile of this compound was evaluated against several cancer cell lines, demonstrating its cytotoxic effects at low micromolar concentrations. The findings suggested that modifications to the tremulane scaffold could lead to improved potency and selectivity for cancer cells .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Preparation Methods

Competing Alkene Geometries

The 2(Z),4(E)-hexadiene substrate in Davies’ method exhibited isomerization under dirhodium catalysis, leading to undesired diastereomers. Nuclear Overhauser effect (NOE) studies confirmed that non-planar transition states exacerbated this issue, reducing yield in later stages.

Q & A

Q. What are the established methods for isolating Tremulenediol A from natural sources, and how can researchers optimize yield and purity?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Optimization involves adjusting solvent polarity, temperature, and gradient elution parameters. For example, Ashfeld and Martin (2005) achieved high-purity isolation using silica gel chromatography with hexane-ethyl acetate gradients . Yield improvements may require scaling extraction times or employing pressurized liquid extraction (PLE). Researchers should validate purity via NMR and mass spectrometry, ensuring minimal co-elution of structurally similar terpenoids.

Q. Which spectroscopic techniques are critical for elucidating the structure of this compound, and how should data be interpreted?

Q. What preliminary bioactivity assays are recommended to evaluate this compound’s pharmacological potential?

Begin with in vitro assays such as:

- Cytotoxicity testing (e.g., MTT assay on cancer cell lines).

- Antimicrobial screening (disc diffusion or microdilution).

- Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential). Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reliability. Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Advanced Research Questions

Q. How can researchers address challenges in the enantioselective synthesis of this compound, particularly stereochemical control?

Asymmetric synthesis requires chiral catalysts or auxiliaries. Ashfeld and Martin (2005) utilized Evans’ oxazolidinone auxiliaries to establish stereocenters, achieving >95% enantiomeric excess (ee) via silyl-cupration and ring-closing metathesis . Key considerations:

- Optimize reaction conditions (temperature, solvent) to minimize racemization.

- Monitor ee via chiral HPLC or polarimetry.

- Compare synthetic and natural samples using spectroscopic overlays.

Q. How should contradictory bioactivity results across studies be resolved methodologically?

Contradictions may arise from variability in assay protocols, sample purity, or biological models. To resolve:

- Replicate studies under standardized conditions (e.g., ATCC cell lines, identical solvent controls).

- Validate purity of compounds using orthogonal methods (e.g., HPLC-DAD vs. LC-MS).

- Employ multi-omic approaches (transcriptomics, proteomics) to identify off-target effects. Statistical tools like meta-analysis can reconcile divergent findings by aggregating datasets .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action?

Combine in vitro and in vivo models:

- Knockout/mutant cell lines to identify molecular targets (e.g., CRISPR-Cas9 for gene silencing).

- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study ligand-protein binding.

- Pharmacokinetic studies (e.g., LC-MS/MS for bioavailability in rodent models). Ensure ethical compliance (IACUC approval) and use blinding to reduce bias in animal studies .

Q. How can this compound’s bioactivity data be integrated into existing theoretical frameworks (e.g., terpenoid biosynthesis or anticancer mechanisms)?

- Map bioactivity findings to known pathways (e.g., NF-κB inhibition for anti-inflammatory effects) using KEGG or Reactome databases.

- Compare structural motifs with related compounds (e.g., taxol’s tubulin-binding mechanism).

- Use molecular docking to predict interactions with target proteins (e.g., Autodock Vina). Theoretical integration requires rigorous literature reviews and hypothesis-driven validation .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values.

- Bootstrap resampling for confidence intervals in small datasets.

- Hill slope analysis to assess cooperativity in binding assays. Software like GraphPad Prism or R packages (drc, ggplot2) are essential for visualization and reproducibility .

Q. How should researchers design studies to ensure reproducibility in this compound research?

- Detailed protocols: Document extraction/synthesis steps, instrument settings (e.g., NMR shimming parameters), and raw data repositories (e.g., Zenodo).

- Reference standards: Use commercially available or in-house characterized this compound for cross-lab comparisons.

- Open science practices: Share code (e.g., GitHub) and adhere to FAIR data principles .

Q. What ethical considerations apply to this compound research involving animal or human models?

- Obtain IRB/IACUC approval for in vivo studies, justifying sample sizes via power analysis.

- Adhere to ARRIVE guidelines for reporting animal experiments.

- For human cell lines, confirm informed consent and anonymize data per GDPR/HIPAA .

Data Presentation and Theoretical Contribution

Q. How can researchers effectively present conflicting data on this compound’s bioactivity in publications?

Q. What frameworks guide the development of novel hypotheses based on this compound’s structural or functional properties?

- Structure-activity relationship (SAR) studies: Modify functional groups (e.g., hydroxylation) to probe bioactivity.

- Phylogenetic analysis: Compare biosynthesis pathways across species to identify evolutionary conservation.

- Systems biology: Integrate multi-omics data to predict network-level effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.